Sodium,3-(1-sulfohex-5-yn-3-yloxy)hex-5-yne-1-sulfonate
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Overview
Description
Propargyl-3-sulfopropyl ether sodium salt is a chemical compound with the molecular formula C6H11NaO4S and a molar mass of 202.2 g/mol . It is commonly used in the electroplating industry as a brightener and leveling agent for nickel plating . This compound enhances the brightness and leveling of plated surfaces, making it a valuable additive in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-3-sulfopropyl ether sodium salt is synthesized through the reaction of 1,3-propanesultone with propargyl alcohol . The specific synthesis steps are as follows:
- To a chilled (5 °C) slurry of sodium hydride (60% in mineral oil, 1.60 g, 40.9 mmol) in dry dimethylformamide (30 mL) is added dropwise a solution of propargyl alcohol (2.4 mL, 40.9 mmol) in dry dimethylformamide (30 mL) over ten minutes.
- 1,3-Propanesultone (5.0 g, 40.9 mmol) is dissolved in dry dimethylformamide (30 mL) and added dropwise over five minutes to the chilled sodium propargylate solution.
- After stirring for ten minutes in the ice bath, the flask is transferred to an oil bath and heated at 60°C for three hours.
- Most of the dimethylformamide is removed by rotary evaporation, and the remaining oil is triturated with 200 mL diethyl ether to yield a white solid, which is collected by vacuum filtration and dried under vacuum to provide Propargyl-3-sulfopropyl ether sodium salt as a white powder (7.4 g, 90% yield) .
Industrial Production Methods: In industrial settings, the production of Propargyl-3-sulfopropyl ether sodium salt involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Propargyl-3-sulfopropyl ether sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The ether and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers and sulfonates.
Scientific Research Applications
Propargyl-3-sulfopropyl ether sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propargyl-3-sulfopropyl ether sodium salt involves its interaction with metal ions during the electroplating process. The compound adsorbs onto the metal surface, reducing surface tension and promoting uniform deposition of the metal. This results in a smoother and brighter plated surface . The sulfonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in electroplating baths .
Comparison with Similar Compounds
Propargyl-3-sulfopropyl ether potassium salt: Similar in structure but contains a potassium ion instead of sodium.
Sodium 3-(prop-2-yn-1-yloxy)propane-1-sulfonate: Another structurally similar compound with comparable properties.
Uniqueness: Propargyl-3-sulfopropyl ether sodium salt is unique due to its specific combination of propargyl and sulfonate groups, which provide distinct electrochemical properties. The sodium ion enhances its solubility and reactivity in aqueous solutions, making it particularly effective in electroplating applications .
Properties
Molecular Formula |
C6H5NaO4S |
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Molecular Weight |
196.16 g/mol |
IUPAC Name |
sodium;3-prop-2-ynoxyprop-1-yne-1-sulfonate |
InChI |
InChI=1S/C6H6O4S.Na/c1-2-4-10-5-3-6-11(7,8)9;/h1H,4-5H2,(H,7,8,9);/q;+1/p-1 |
InChI Key |
WMWWCXQEKMLCMB-UHFFFAOYSA-M |
Canonical SMILES |
C#CCOCC#CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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